4-Ethoxypicolinonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxypyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-2-11-8-3-4-10-7(5-8)6-9/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVDQJFLEZFFFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=NC=C1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70649905 | |
| Record name | 4-Ethoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16569-02-1 | |
| Record name | 4-Ethoxypyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70649905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 4 Ethoxypicolinonitrile and Analogues
Chemo- and Regioselective Synthesis Strategies
The precise construction of substituted pyridines like 4-Ethoxypicolinonitrile demands sophisticated control over the selectivity of chemical reactions. The inherent electronic properties of the pyridine (B92270) ring, characterized by its electron-deficient nature, present unique challenges to regioselective functionalization. snnu.edu.cnrsc.orgnih.gov
Directed Functionalization of Pyridine Rings
Directing groups are instrumental in overcoming the inherent reactivity patterns of the pyridine nucleus, enabling functionalization at specific positions. The electron-deficient character of pyridine, stemming from the sp2-hybridized nitrogen atom, typically directs electrophilic attack to the 3- and 5-positions and nucleophilic attack to the 2-, 4-, and 6-positions. snnu.edu.cnnih.gov However, achieving specific substitution patterns, such as the 2,4-disubstitution of this compound, often requires strategic manipulation.
One common strategy involves the use of pyridine N-oxides. The N-oxide group activates the pyridine ring, particularly at the C2 and C4 positions, making it more susceptible to both nucleophilic and electrophilic attack, and can be removed later in the synthetic sequence. acs.org For instance, palladium-catalyzed C-H arylation of pyridine N-oxides with halopyridines has been shown to be an effective method for creating substituted bipyridines, demonstrating the utility of the N-oxide in directing functionalization. researchgate.net
Another powerful approach is directed ortho-metalation, where a functional group on the pyridine ring directs the deprotonation of an adjacent C-H bond by a strong base, creating an organometallic intermediate that can then react with an electrophile. researchgate.net While highly effective, these methods can require cumbersome or costly directing groups and strong bases. snnu.edu.cn The development of transition-metal-catalyzed C-H bond activation offers a more direct and atom-economical route to functionalized pyridines, providing an alternative to classical methods that require pre-functionalized starting materials. nih.govresearchgate.netuni-muenchen.de
Cyano-Group Introduction and Manipulation Techniques
The introduction of a nitrile group at the 2-position of the pyridine ring is a key step in the synthesis of picolinonitriles. A prevalent method involves the nucleophilic substitution of a leaving group, typically a halogen like bromine or chlorine, at the 2-position. google.com
This transformation is often facilitated by a cyanide source, such as an alkali metal cyanide, in a polar solvent. google.com To enhance the reaction, an activating agent may be employed. google.com For example, the process for preparing 3-chloro-2-cyano-5-trifluoromethylpyridine from its 2-fluoro precursor utilizes 4-dimethylaminopyridine (B28879) as an activating agent with aqueous sodium cyanide. google.com
Table 1: Conditions for Cyanation of a Halopyridine
| Reactant | Activating Agent | Cyanide Source | Solvent | Temperature | Yield | Reference |
|---|
Historically, heavy metal reagents like cuprous cyanide were common, but these methods often suffer from drawbacks such as the use of toxic metals and the need for high reaction temperatures. google.com Modern approaches often favor palladium or nickel catalysis, which can proceed under milder conditions. thieme-connect.de Palladium-catalyzed cyanation allows for the use of various cyanide sources, including potassium cyanide and zinc(II) cyanide, to be used on aryl bromides and other halides. thieme-connect.de Nickel-based systems have also been developed for the cyanation of aryl chlorides and bromides, sometimes utilizing microwave irradiation to accelerate the reaction. thieme-connect.de Once introduced, the cyano group can be further manipulated; for example, it can be hydrolyzed to form a carboxylic acid or an amide group, adding to the synthetic versatility of the picolinonitrile scaffold. mdpi.com
Etherification Protocols for Ethoxy Group Incorporation
The incorporation of the ethoxy group at the 4-position of the pyridine ring can be achieved through several etherification protocols. A fundamental method is Nucleophilic Aromatic Substitution (NAS), where a suitable leaving group (e.g., a halide) at the target position is displaced by an ethoxide anion. This reaction is typically performed using sodium ethoxide in an anhydrous ethanol (B145695) solvent, often under reflux conditions.
Table 2: General Conditions for Nucleophilic Aromatic Substitution (NAS) Etherification
| Reagent | Solvent | Temperature | Catalyst (Optional) | Reference |
|---|
For less reactive substrates or when direct C-H functionalization is desired, transition metal-catalyzed methods are employed. Copper-catalyzed alkoxylation of sp2 C-H bonds, assisted by a directing group, has been developed. For instance, using an 8-aminoquinoline (B160924) directing group, the alkoxylation of C-H bonds can be achieved with a copper-based metal-organic framework (Cu-MOF-74) catalyst. rsc.org
Another valuable method for forming C-O bonds is the Mitsunobu reaction. This reaction is particularly useful for coupling alcohols with acidic pronucleophiles. In cases involving weakly acidic phenols, such as hydroxypyridines (pKa > 11), standard Mitsunobu conditions using diethyl azodicarboxylate (DEAD) can lead to low yields and side products. researchgate.net A modified protocol using 1,1'-(azodicarbonyl)dipiperidine (B77770) (ADDP) in place of DEAD has proven to be more efficient for the synthesis of pyridine ethers, minimizing by-product formation and proving amenable to parallel synthesis. researchgate.net
Transition Metal-Catalyzed Approaches in Picolinonitrile Synthesis
Transition metal catalysis has become indispensable in modern organic synthesis, offering efficient and selective pathways for forming key bonds. Palladium and nickel catalysts are particularly prominent in the synthesis of complex heterocyclic molecules.
Palladium-Catalyzed Cross-Coupling Reactions for C-O Bond Formation
Palladium-catalyzed cross-coupling reactions are a cornerstone for constructing carbon-oxygen bonds, particularly in the synthesis of aryl ethers. researchgate.net The Buchwald-Hartwig amination is well-known for C-N bond formation, and analogous C-O coupling reactions provide a powerful tool for etherification under relatively mild conditions. beilstein-journals.orglibretexts.org These reactions typically involve the oxidative addition of an aryl halide to a Pd(0) catalyst, followed by reaction with an alcohol and subsequent reductive elimination to yield the aryl ether and regenerate the catalyst. libretexts.org
The choice of ligand is crucial for the success of these reactions. For the C-O cross-coupling of 4-bromo-7-azaindole derivatives with phenols, a system comprising a palladium catalyst precursor like Pd(OAc)₂, a specific ligand such as Xantphos, and a base like K₂CO₃ in dioxane solvent was found to be effective. beilstein-journals.orgscilit.com
Table 3: Optimized System for Palladium-Catalyzed C-O Cross-Coupling
| Palladium Source | Ligand | Base | Solvent | Temperature | Reference |
|---|
The versatility of palladium catalysis allows for the coupling of a wide range of substrates, making it highly valuable in the pharmaceutical industry for the synthesis of complex and highly functionalized molecules. researchgate.net The development of these methods represents a significant advance over classical etherification techniques, which may require harsh conditions.
Nickel-Catalyzed Transformations for Picolinonitrile Frameworks
Nickel catalysis has emerged as a powerful and cost-effective alternative to palladium for a wide array of chemical transformations. nih.gov Nickel's unique properties, including its facile oxidative addition and the accessibility of multiple oxidation states (e.g., Ni(0), Ni(I), Ni(II), Ni(III)), enable novel reactivity and mechanistic pathways. nih.gov
In the context of picolinonitrile synthesis, nickel catalysts can be employed for key bond-forming reactions. Nickel-catalyzed cross-coupling reactions can be used for C-O bond formation (etherification) and for the introduction of the cyano group. thieme-connect.dechemrxiv.org For example, nickel(II) cyanide can be used as a cyanating reagent for aryl bromides, avoiding the need for a palladium catalyst. thieme-connect.de
Furthermore, nickel catalysis enables transformations of functional groups that are otherwise challenging. Decarbonylative cross-coupling, where a functional group like an ester is replaced, is a notable application. Nickel-catalyzed decarbonylative cyanation of aryl esters provides a direct route to aryl nitriles, representing a powerful functional group interconversion strategy. nih.gov These reactions highlight the unique capabilities of nickel to activate robust bonds and construct complex molecular frameworks. nih.gov The development of nickel-catalyzed C-H activation and reductive cross-coupling reactions further expands the toolkit available for the synthesis of substituted pyridines like this compound and its analogues. nih.gov
Ligand Design and Optimization for Catalytic Efficiency in Picolinonitrile Synthesis
Research has shown that both electron-donating and electron-deficient ligands have distinct roles in catalysis. chemrxiv.org For instance, electron-donating ligands like phosphines and N-heterocyclic carbenes (NHCs) are often used in nickel catalysis to facilitate the oxidative addition step. chemrxiv.org Conversely, electron-deficient π-acceptor ligands can favor reductive elimination, a crucial step for forming the desired C-C or C-N bonds and preventing side reactions like β-hydride elimination, especially when dealing with C(sp³)-hybridized coupling partners. chemrxiv.org
A prime example is the development of a benzonitrile-containing ligand for nickel-catalyzed arylation. chemrxiv.org Kinetic and Hammett studies revealed that the electron-withdrawing nature of the benzonitrile (B105546) moiety helps to stabilize the low-valent nickel catalyst and promote reductive elimination over the competing β-hydride elimination pathway. chemrxiv.org Similarly, in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination to form aminopyridines, the selection of the ligand is paramount. Studies comparing different biarylphosphine ligands have demonstrated that ligands like XPhos can provide significantly higher yields compared to others such as SPhos or DavePhos.
Pyridine-oxazoline (PYOX) type ligands have also emerged as a popular class of chiral ligands in asymmetric catalysis, showcasing their potential in a wide range of catalytic methodologies for creating pyridine-containing molecules with high enantioselectivity. acs.org The optimization of reaction conditions, including the choice of catalyst and ligand, is a key focus. For example, the synthesis of a pyridine-oxazoline ligand was improved to a near-quantitative yield by using ZnCl₂ as a catalyst instead of the previously reported Zn(OTf)₂. acs.org
The table below summarizes various ligands used in catalytic reactions relevant to the synthesis of pyridine and picolinonitrile derivatives, highlighting their impact on reaction outcomes.
| Catalyst System | Ligand Type | Reaction Type | Key Finding/Advantage | Yield | Reference |
| Pd(OAc)₂ | XPhos | Buchwald-Hartwig Coupling | Outperforms SPhos and DavePhos for coupling with benzylamine (B48309) derivatives. | 82% | |
| [(JohnPhos)Au(MeCN)]SbF₆ | JohnPhos (Monophosphine) | Gold-Catalyzed Cyclization | Efficient for one-pot synthesis of pyridine cores from propargylamine (B41283) derivatives. | 75-80% | |
| Nickel Catalyst | ortho-pyrazole benzonitrile | Decyanation-Arylation | Acts as an electron-acceptor, favoring reductive elimination. | 70% (for model reaction) | chemrxiv.org |
| Palladium(II) Trifluoroacetate | Pyridine-Oxazoline (PYOX) | Asymmetric Arylboronic Acid Addition | Demonstrates high catalytic activity and enantioselectivity. | 95+% conversion (in flow) | acs.org |
Multicomponent Reaction Strategies for Picolinonitrile Scaffolds
Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govrug.nl This approach offers significant advantages, including high atom economy, synthetic efficiency, simplicity, and the ability to generate diverse molecular scaffolds. nih.govrsc.org MCRs are particularly valuable in medicinal chemistry for creating libraries of structurally complex compounds for drug discovery programs. nih.govrsc.org
While specific MCRs for the direct synthesis of this compound are not extensively documented, the strategy is highly applicable for building the core picolinonitrile scaffold. wsimg.com Well-known MCRs like the Ugi and Passerini reactions are versatile for creating a wide range of heterocyclic structures. rug.nl For instance, a strategy to build a picolinonitrile scaffold could involve an MCR that forms a substituted pyridine ring, which is then further functionalized. The modification of commercially available aldehydes to incorporate them as building blocks in MCRs is a common strategy to achieve a target complex molecule. rug.nl
The logic of MCR design can also be used to innovate and create new reaction pathways. nih.gov By analyzing a known MCR, chemists can devise strategies to increase the number of components or broaden the scope of useful starting materials, leading to novel molecular frameworks. nih.gov This approach could be used to design a specific MCR that incorporates precursors bearing the nitrile and ethoxy functionalities, or precursors that allow for their easy introduction, to directly assemble a this compound derivative. The key strength of MCRs lies in their ability to rapidly build complexity, making them an attractive strategy for exploring the chemical space around the picolinonitrile core. rug.nlrsc.org
Sustainable and Green Chemistry Methodologies in this compound Synthesis
Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. psu.edumdpi.com These principles are increasingly being integrated into pharmaceutical and chemical manufacturing to enhance sustainability. jocpr.com The synthesis of this compound can be made more environmentally benign by adhering to these principles.
The 12 Principles of Green Chemistry, developed by Anastas and Warner, provide a framework for this approach: psu.eduacs.org
Prevention : It is better to prevent waste than to treat it after it has been created. psu.edu
Atom Economy : Synthetic methods should maximize the incorporation of all materials used in the process into the final product. acs.org Catalytic reactions are superior to stoichiometric ones in this regard. acs.org
Less Hazardous Chemical Syntheses : Methods should use and generate substances that possess little or no toxicity. psu.edu
Designing Safer Chemicals : Chemical products should be designed to maintain efficacy while reducing toxicity. acs.org
Safer Solvents and Auxiliaries : The use of auxiliary substances like solvents should be made unnecessary or innocuous. psu.edu The use of greener solvents like water, supercritical CO₂, or bio-based solvents is encouraged. jocpr.com
Design for Energy Efficiency : Energy requirements should be minimized. acs.org Syntheses conducted at ambient temperature and pressure are ideal. psu.edu Technologies like microwave-assisted synthesis can also improve energy efficiency. paperpublications.org
Use of Renewable Feedstocks : Raw materials should be renewable whenever practicable. psu.edu
Reduce Derivatives : Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided, as it requires additional reagents and generates waste. acs.org
Catalysis : Catalytic reagents are superior to stoichiometric reagents. acs.org
Design for Degradation : Chemical products should be designed so that at the end of their function they break down into innocuous degradation products. psu.edu
Real-time analysis for Pollution Prevention : Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances. psu.edu
Inherently Safer Chemistry for Accident Prevention : Substances used in a process should be chosen to minimize the potential for chemical accidents. psu.edu
In the context of this compound synthesis, applying these principles could involve using catalytic methods for C-O bond formation to install the ethoxy group, which would have a higher atom economy than classical methods. acs.org Choosing safer, recoverable solvents instead of hazardous ones like dichloromethane (B109758) would reduce the environmental impact. jocpr.com Furthermore, designing a convergent synthetic route that minimizes the number of steps and avoids the use of protecting groups would align with the principles of reducing derivatives and preventing waste. acs.org
Novel Precursor Design and Synthetic Pathways to this compound
One strategy involves starting with a pre-functionalized pyridine derivative. For example, a common precursor for related compounds is 3-hydroxypicolinonitrile. This precursor could potentially undergo an etherification reaction (e.g., a Williamson ether synthesis) with an ethylating agent to introduce the ethoxy group at the 4-position, assuming appropriate regiocontrol can be achieved. The reactivity of the nitrile group and the pyridine ring must be considered in such a transformation.
Another approach is to build the substituted pyridine ring from acyclic precursors. This can be achieved through various cyclization reactions. For instance, gold(I) complexes can catalyze the cyclization of propargylamine derivatives to form pyridine cores. By carefully selecting the substituents on the acyclic precursor, one could potentially construct the this compound skeleton directly.
The concept of using readily available commodity chemicals as starting materials is also a key strategy in novel synthetic design. chemrxiv.org For example, malononitrile (B47326) is a simple and inexpensive building block. chemrxiv.org Developing a synthetic route that starts from such basic chemicals and efficiently builds the desired product is a significant goal. Generative models and computational tools are now being used to design synthetic pathways by sequentially assembling molecules from predefined building blocks and reaction templates. arxiv.org
A hypothetical pathway could start from a precursor like 3,5-bis(benzyloxy)picolinonitrile, where the benzyloxy groups act as placeholders or protecting groups. Subsequent chemical transformations could replace one of these groups with an ethoxy group and remove the other, although this would add steps to the synthesis. A more direct route might involve the condensation of a dipyrromethane derivative with a suitable aldehyde, a method used for synthesizing substituted porphyrins that demonstrates how complex heterocyclic systems can be built, though scrambling can be an issue. mdpi.com The key is to design a pathway that balances precursor availability, reaction efficiency, and step economy.
Investigating the Chemical Reactivity and Transformation Pathways of 4 Ethoxypicolinonitrile
Reactivity of the Ethoxy Substituent
Ether Cleavage and Exchange Reactions
The ethoxy group in 4-Ethoxypicolinonitrile is an aryl alkyl ether. Ethers are generally unreactive but can be cleaved under strong acidic conditions, typically with hydrogen halides like HBr and HI. rsc.org The mechanism of this cleavage depends on the nature of the groups attached to the oxygen atom. For aryl alkyl ethers such as this compound, the reaction proceeds via a nucleophilic substitution pathway.
The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the ethoxy group into a good leaving group (ethanol). fiveable.me The halide anion (Br⁻ or I⁻) then acts as a nucleophile. Due to the high stability of the aromatic ring, the nucleophile will attack the less sterically hindered ethyl group in an Sɴ2 reaction, rather than the sp²-hybridized carbon of the pyridine (B92270) ring. This results in the cleavage of the C(alkyl)-O bond, yielding 4-hydroxypicolinonitrile (B1322302) (a phenol (B47542) derivative) and an ethyl halide. Diaryl ethers are typically not cleaved by acids, and for aryl alkyl ethers, the reaction consistently yields a phenol and an alkyl halide.
The reaction can be summarized as follows: This compound + HX → 4-Hydroxypicolinonitrile + CH₃CH₂X (where X = Br, I)
Kinetic studies of ether cleavage often involve monitoring the disappearance of the reactant or the appearance of a product over time under various conditions. researchgate.netacs.org For a reaction like the acidic cleavage of this compound, a kinetic analysis could be designed to determine the reaction order with respect to the ether and the acid, and to calculate the activation energy.
| Parameter | Method | Expected Outcome for this compound Cleavage |
| Reactant/Product Monitoring | HPLC, GC-MS, or NMR Spectroscopy | Quantify the concentration of this compound and 4-Hydroxypicolinonitrile over time. |
| Rate Law Determination | Method of initial rates or graphical analysis | Determine the exponents in the rate equation: Rate = k[Ether]ˣ[H⁺]ʸ. The reaction is expected to be first order in ether and likely first order in acid. |
| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | Determine the minimum energy required for the cleavage reaction by measuring the rate constant (k) at different temperatures. |
This table is a hypothetical design for a kinetic study based on common methodologies.
Role of Ethoxy Group in Directing Aromatic Functionalization
The pyridine ring is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This deactivates the ring towards electrophilic aromatic substitution (EAS) compared to benzene (B151609), and the nitrogen atom directs incoming electrophiles to the C-3 (meta) position. stackexchange.com
However, the 4-ethoxy group is a powerful activating group due to its ability to donate electron density to the ring via resonance. In polysubstituted rings, the most activating group typically governs the regioselectivity of the substitution. pearson.com As an ortho-, para-director, the ethoxy group at C-4 will strongly direct incoming electrophiles to the C-3 and C-5 positions (ortho to the ethoxy group). This directing effect counteracts the inherent meta-directing influence of the ring nitrogen, making the C-3 and C-5 positions the most nucleophilic and susceptible to electrophilic attack.
Therefore, in electrophilic aromatic substitution reactions such as nitration, halogenation, or Friedel-Crafts reactions, this compound is expected to yield 3-substituted or 3,5-disubstituted products. The electronic interplay between the activating ethoxy group and the deactivating pyridine nitrogen makes the molecule an interesting substrate for studying regioselectivity in pyridine chemistry. Studies on related 4-substituted pyridine pincer ligands have shown that electron-donating groups at the 4-position increase the electron density of the entire system. nih.gov
Metal-Mediated Reactivity and Catalytic Cycles
Picolinonitrile as a Ligand in Catalytic Systems
The picolinonitrile scaffold is a valuable structural motif in coordination chemistry. The nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group can both act as Lewis bases, allowing the molecule to function as a ligand for various transition metals. Picolinonitrile derivatives can act as bidentate or monodentate ligands, forming stable complexes that are utilized in catalysis. fiveable.me For instance, Schiff bases derived from formyl-picolinonitriles have been used to create Schiff base Cu(I) complexes for applications in photophysics. fiveable.me The pyridine-nitrogen, in particular, is a common coordination site, as seen in numerous pyridine-based pincer ligands that show high rigidity and activity in C-H bond activation. nih.gov This ability to coordinate with metal centers is fundamental to the role of this compound in metal-mediated reactions, where it can act as both a ligand and a substrate.
Substrate Scope and Reaction Conditions for this compound in Cross-Coupling
While specific cross-coupling reactions utilizing this compound as a substrate are not widely documented, its structure suggests high potential for participation in several key palladium-catalyzed transformations. uit.no The pyridine ring contains C-H bonds that could be activated and functionalized, or it could be modified with a halide to serve as an electrophile in reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. rsc.orgwikipedia.orgresearchgate.net
Potential Cross-Coupling Reactions:
Suzuki-Miyaura Coupling: If converted to a halo-derivative (e.g., 2-chloro-4-ethoxypicolinonitrile), it could be coupled with a wide range of boronic acids or esters to form C-C bonds. The reaction is typically catalyzed by a Pd(0) complex with a phosphine (B1218219) ligand and requires a base. nrochemistry.commt.comrose-hulman.edu
Heck Reaction: A halogenated this compound could react with an alkene to introduce a vinyl group onto the pyridine ring. This reaction also uses a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org
Buchwald-Hartwig Amination: This reaction would allow for the synthesis of amino-picolinonitriles from a halo-picolinonitrile precursor. The reaction couples an aryl halide with an amine using a palladium catalyst, a bulky phosphine ligand, and a strong base. wikipedia.orgnumberanalytics.com
The table below summarizes typical conditions for these reactions, which would need to be optimized for a substrate like a halogenated this compound.
| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature |
| Suzuki-Miyaura | Pd(OAc)₂, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ | Toluene, Dioxane, Water | Room Temp. to 100 °C |
| Heck | Pd(OAc)₂ | PPh₃, P(o-tol)₃ | Et₃N, NaOAc, K₂CO₃ | DMF, Acetonitrile | 80-140 °C |
| Buchwald-Hartwig | Pd₂(dba)₃, Pd(OAc)₂ | BINAP, XPhos, tBu₃P | NaOtBu, K₃PO₄, LHMDS | Toluene, Dioxane | Room Temp. to 110 °C |
This table represents generalized conditions and would require specific optimization.
Mechanistic Studies and Kinetic Analysis of this compound Reactions
The catalytic cycle for these reactions typically involves three main steps: wikipedia.org
Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond of the substrate, forming a Pd(II) complex. The electron-rich nature of the 4-ethoxypyridine (B3339012) ring could influence the rate of this step.
Transmetalation (for Suzuki) or Ligand Exchange (for Buchwald-Hartwig): The halide on the Pd(II) complex is exchanged with the nucleophilic partner (e.g., the organoboron species or the amine).
Reductive Elimination: The two organic partners on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. numberanalytics.com
A kinetic analysis of a hypothetical cross-coupling reaction of a halogenated this compound could be performed using Reaction Progress Kinetic Analysis (RPKA). This involves continuously monitoring the concentrations of reactants, intermediates, and products to elucidate the rate law and identify potential catalyst deactivation or product inhibition pathways. Such an analysis would provide crucial information for understanding the reaction mechanism and optimizing conditions.
Design and Synthesis of 4 Ethoxypicolinonitrile Derivatives and Analogues
Isomeric Picolinonitrile Derivatives and Positional Effects
The positioning of the ethoxy and cyano groups on the pyridine (B92270) ring gives rise to several isomers of ethoxypicolinonitrile, each with distinct properties. The three primary isomers are 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine, which serve as the foundational structures for their ethoxy derivatives. chempanda.com The relative positions of the electron-withdrawing cyano group and the electron-donating ethoxy group significantly influence the electronic distribution within the pyridine ring, thereby affecting the molecule's reactivity, spectroscopic properties, and potential applications.
Table 1: Comparison of Picolinonitrile Isomers
| Isomer | IUPAC Name | Key Features |
|---|---|---|
| 2-Ethoxypicolinonitrile | 2-Ethoxy-4-cyanopyridine | Cyano group is para to the ethoxy group. |
| 4-Ethoxypicolinonitrile | 4-Ethoxy-2-cyanopyridine | Cyano group is ortho to the ethoxy group. |
| 6-Ethoxypicolinonitrile | 6-Ethoxy-2-cyanopyridine | Cyano group is para to the ethoxy group. |
Structural Modifications to the Pyridine Core and Ethoxy Group
Modifications to the this compound scaffold can be systematically undertaken to fine-tune its chemical and physical properties. These modifications can be broadly categorized into alterations of the pyridine core and variations of the ethoxy substituent.
Modifications to the Pyridine Core: The introduction of additional substituents onto the pyridine ring can dramatically alter the molecule's electronic and steric properties. For example, the incorporation of electron-withdrawing groups like nitro or trifluoromethyl can enhance the electrophilicity of the pyridine ring. Conversely, electron-donating groups can increase its nucleophilicity. The synthesis of such derivatives often involves multi-step reaction sequences, starting from appropriately substituted pyridine precursors. nih.gov
Modifications to the Ethoxy Group: The ethoxy group can be readily varied by employing different alkoxides in the synthetic process. This allows for the preparation of a homologous series of 4-alkoxypicolinonitriles (e.g., methoxy, propoxy, butoxy). These changes can influence the molecule's lipophilicity, which is a critical parameter in medicinal chemistry. Furthermore, the alkyl chain of the ethoxy group can be functionalized to introduce other chemical moieties, opening up avenues for further structural diversification.
Table 2: Examples of Structural Modifications and Their Potential Effects
| Modification | Example Derivative | Potential Effect |
|---|---|---|
| Pyridine Core | ||
| Introduction of a nitro group | 4-Ethoxy-5-nitropicolinonitrile | Increased electron deficiency of the pyridine ring. |
| Introduction of an amino group | 3-Amino-4-ethoxypicolinonitrile | Increased electron density and potential for hydrogen bonding. |
| Ethoxy Group | ||
| Shorter alkyl chain | 4-Methoxypicolinonitrile | Decreased lipophilicity. |
| Longer alkyl chain | 4-Butoxypicolinonitrile | Increased lipophilicity. |
| Functionalized alkyl chain | 4-(2-Hydroxyethoxy)picolinonitrile | Introduction of a hydroxyl group for further reactions. |
Synthesis of Picolinonitrile-Containing Heterocyclic Systems
Picolinonitrile derivatives, including this compound, are valuable synthons for the construction of more complex heterocyclic systems. The cyano group is a versatile functional group that can participate in a variety of cyclization reactions to form fused or linked heterocyclic rings. acs.orgnih.gov
One common strategy involves the reaction of the cyano group with a suitable binucleophile to construct a new heterocyclic ring. For example, the reaction of a picolinonitrile derivative with a hydrazine (B178648) can lead to the formation of a triazole ring. chemmethod.com Similarly, reactions with hydroxylamine (B1172632) or amino alcohols can yield oxadiazoles (B1248032) or other nitrogen- and oxygen-containing heterocycles. Intramolecular cyclization reactions, where a reactive group elsewhere in the molecule reacts with the cyano group, are also a powerful tool for building fused heterocyclic systems. unimi.it The synthesis of thienylpicolinonitrile derivatives has been reported, showcasing the versatility of picolinonitriles in creating diverse heterocyclic structures. nih.gov
Development of Bidentate and Multidentate Ligands incorporating Picolinonitrile Moieties
The pyridine nitrogen and the nitrogen atom of the cyano group in picolinonitrile derivatives can both act as donor atoms, allowing these molecules to function as ligands in coordination chemistry. numberanalytics.com When both of these atoms bind to a single metal center, the picolinonitrile derivative acts as a bidentate ligand, forming a stable chelate ring. numberanalytics.comsavemyexams.com
The design and synthesis of bidentate and multidentate ligands are of significant interest due to their applications in catalysis, materials science, and bioinorganic chemistry. rsc.orgrsc.org By incorporating additional donor atoms into the picolinonitrile framework, it is possible to create multidentate ligands with specific coordination geometries and electronic properties. academie-sciences.fr For example, attaching another heterocyclic ring with donor atoms to the picolinonitrile scaffold can result in a tridentate or tetradentate ligand. The choice of the metal ion and the specific structure of the ligand will determine the properties of the resulting coordination complex.
Structure-Reactivity and Structure-Function Relationship Studies
Understanding the relationship between the molecular structure of this compound derivatives and their reactivity and function is crucial for their rational design and application. numberanalytics.comspringer.comutu.fi Structure-reactivity studies investigate how changes in the molecule's geometry, electronic properties, and steric hindrance affect its chemical behavior. rsc.org For instance, the presence of electron-withdrawing or electron-donating groups can significantly influence the rates of electrophilic or nucleophilic substitution reactions on the pyridine ring. numberanalytics.com
Structure-function relationship studies aim to correlate the molecular structure with a specific function, such as biological activity or material properties. nih.gov In medicinal chemistry, for example, researchers might investigate how different substituents on the this compound scaffold affect its binding affinity to a particular enzyme or receptor. These studies often employ computational modeling and a variety of experimental techniques to build a comprehensive understanding of how the molecule's structure dictates its function.
Table of Compounds
| Compound Name |
|---|
| 2-Cyanopyridine |
| 3-Cyanopyridine |
| 4-Cyanopyridine |
| 2-Ethoxypicolinonitrile |
| This compound |
| 6-Ethoxypicolinonitrile |
| 4-Ethoxy-5-nitropicolinonitrile |
| 3-Amino-4-ethoxypicolinonitrile |
| 4-Methoxypicolinonitrile |
| 4-Butoxypicolinonitrile |
| 4-(2-Hydroxyethoxy)picolinonitrile |
| 5-[5-(4-Methoxyphenyl)thiophen-2-yl]picolinonitrile |
| 5-[5-(3-Chloro-4-methoxyphenyl)thiophen-2-yl]picolinonitrile |
| 5-(5-(3,4,5-Trimethoxyphenyl)thiophen-2-yl)picolinonitrile |
Advanced Spectroscopic Characterization Techniques for Picolinonitrile Compounds
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the precise structure of organic molecules in solution. researchgate.net It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13), based on chemical shifts, spin-spin coupling, and signal intensity. nih.govchemguide.co.uk
For 4-Ethoxypicolinonitrile, ¹H NMR would identify the protons on the pyridine (B92270) ring and those of the ethoxy group. The aromatic protons would appear in a distinct region of the spectrum, with their splitting patterns revealing their positions relative to each other. The ethoxy group would show a characteristic ethyl pattern: a quartet for the methylene (B1212753) (-CH₂) group coupled to the methyl (-CH₃) protons, and a triplet for the methyl group coupled to the methylene protons. chemguide.co.uk Similarly, ¹³C NMR would show distinct signals for each unique carbon atom, including the nitrile carbon, the carbons of the pyridine ring, and the two carbons of the ethoxy group.
Expected ¹H and ¹³C NMR Chemical Shifts for this compound
This table presents expected chemical shift (δ) values in ppm relative to TMS, based on standard substituent effects on a pyridine ring. Actual experimental values may vary.
| Atom | Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| H-2 | ¹H | 8.3 - 8.6 | Doublet (d) | Influenced by the adjacent nitrogen and nitrile group. |
| H-3 | ¹H | 6.8 - 7.1 | Doublet of doublets (dd) | Shielded by the ethoxy group at position 4. |
| H-5 | ¹H | 6.7 - 7.0 | Doublet (d) | Shielded by the ethoxy group at position 4. |
| -OCH₂CH₃ | ¹H | 4.0 - 4.3 | Quartet (q) | Methylene protons of the ethoxy group. |
| -OCH₂CH₃ | ¹H | 1.3 - 1.5 | Triplet (t) | Methyl protons of the ethoxy group. |
| C-2 | ¹³C | 150 - 155 | Singlet | Carbon adjacent to the ring nitrogen. |
| C-3 | ¹³C | 110 - 115 | Singlet | |
| C-4 | ¹³C | 160 - 165 | Singlet | Carbon bearing the ethoxy group. |
| C-5 | ¹³C | 112 - 117 | Singlet | |
| C-6 | ¹³C | 140 - 145 | Singlet | Carbon adjacent to the ring nitrogen. |
| -C≡N | ¹³C | 115 - 120 | Singlet | Nitrile carbon. |
| -OCH₂CH₃ | ¹³C | 63 - 68 | Singlet | Methylene carbon of the ethoxy group. |
For complex molecules or to unambiguously assign all signals, one-dimensional NMR spectra can be insufficient due to signal overlap. researchgate.net Multi-dimensional NMR techniques provide enhanced resolution by correlating signals across two or more frequency axes. bitesizebio.com
Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with their directly attached heteronuclei, typically ¹³C or ¹⁵N. For this compound, an HSQC spectrum would show cross-peaks connecting each proton signal to the signal of the carbon it is bonded to, confirming the C-H framework of the molecule. researchgate.net
Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for piecing together the molecular skeleton. It reveals correlations between protons and carbons that are separated by two or three bonds. This would allow for the connection of the ethoxy group to the C-4 position of the pyridine ring and the nitrile group to the C-2 position by observing correlations between the respective protons and carbons. researchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are connected through bonds. A 2D-NOESY experiment could confirm the substitution pattern by showing spatial proximity between the ethoxy group's protons and the H-3/H-5 protons on the pyridine ring.
While solution-state NMR provides data on molecules tumbling freely, solid-state NMR (ssNMR) gives information on the structure of materials in their crystalline or amorphous solid forms. mdpi.com This is particularly important for studying polymorphism, where a compound can exist in multiple crystal structures, potentially affecting its physical properties. acs.org For substituted pyridines, ssNMR, particularly using techniques like Cross-Polarization Magic-Angle Spinning (CP/MAS), can reveal subtle differences in the local environment of atoms in different crystalline forms. acs.orgresearchgate.net The chemical shift tensors, which are averaged out in solution, can be measured in the solid state and are highly sensitive to the molecular packing and intermolecular interactions, such as hydrogen bonding. mdpi.comacs.org
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, which includes both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. uni-siegen.de These two methods are complementary; IR spectroscopy measures the absorption of infrared radiation due to vibrations that cause a change in the molecule's dipole moment, while Raman spectroscopy measures the inelastic scattering of monochromatic light from vibrations that cause a change in the molecule's polarizability. uni-siegen.deedinst.com For molecules with little to no symmetry, most vibrational modes are active in both IR and Raman spectra. uni-siegen.de
The vibrational spectrum of this compound can be analyzed by identifying the characteristic frequencies of its constituent functional groups. derpharmachemica.com The presence, position, and intensity of these bands provide direct evidence for the molecular structure. americanpharmaceuticalreview.comelsevier.com
Nitrile Group (-C≡N): A strong, sharp absorption band for the C≡N stretching vibration is expected in the region of 2220-2240 cm⁻¹ in the IR spectrum. This is a highly characteristic peak for nitriles.
Ethoxy Group (-O-CH₂-CH₃): This group gives rise to several characteristic vibrations. The C-O-C asymmetric and symmetric stretching vibrations are prominent and typically appear in the 1260-1000 cm⁻¹ range. C-H stretching vibrations from the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. derpharmachemica.com
Substituted Pyridine Ring: Aromatic rings have a series of characteristic vibrations. C=C and C=N stretching vibrations within the ring typically occur in the 1400-1600 cm⁻¹ range. C-H stretching vibrations from the aromatic protons appear above 3000 cm⁻¹. Out-of-plane C-H bending vibrations, found in the 700-900 cm⁻¹ region, are often diagnostic of the substitution pattern on the ring.
Typical Vibrational Frequencies for this compound
This table presents typical wavenumber ranges (cm⁻¹) for the key functional groups. derpharmachemica.comorientjchem.org
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Expected Intensity (IR) |
|---|---|---|---|
| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2240 | Strong, Sharp |
| Aromatic | C-H Stretch | 3010 - 3100 | Medium to Weak |
| Alkyl (Ethoxy) | C-H Stretch | 2850 - 2980 | Medium to Strong |
| Aromatic | C=C, C=N Ring Stretch | 1400 - 1610 | Medium to Strong |
| Ether (Ethoxy) | C-O-C Asymmetric Stretch | 1200 - 1260 | Strong |
| Ether (Ethoxy) | C-O-C Symmetric Stretch | 1020 - 1080 | Strong |
Raman scattering is an inherently weak phenomenon, which can limit its application for detecting low concentrations of an analyte. edinst.com Surface-Enhanced Raman Spectroscopy (SERS) is a powerful technique that can overcome this limitation, providing signal enhancements of several orders of magnitude (10⁴ to 10⁸). This enhancement occurs when molecules are adsorbed onto or are in close proximity to nanostructured metal surfaces, typically gold or silver. nih.gov
For a compound like this compound, the pyridine nitrogen atom can strongly interact with the metal surface, making it an excellent candidate for SERS analysis. This technique could be employed for the trace detection of the compound in various matrices. The SERS spectrum may show differences in relative peak intensities compared to the standard Raman spectrum, which can provide information about the molecule's orientation on the metal surface. nih.govbohrium.com
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. lcms.czspectroscopyonline.com
For this compound (C₈H₈N₂O), high-resolution mass spectrometry would be used to confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion. The nominal molecular weight is 148 g/mol .
Upon ionization, the molecular ion ([M]⁺˙) can undergo fragmentation. Analyzing these fragments provides a roadmap to the molecule's structure. Common fragmentation pathways for this compound would likely include:
Loss of an ethyl radical (•CH₂CH₃) from the ethoxy group to give a fragment at m/z 119.
Loss of an ethylene (B1197577) molecule (CH₂=CH₂) via a McLafferty-type rearrangement from the ethoxy group, resulting in a fragment at m/z 120.
Loss of the entire ethoxy radical (•OCH₂CH₃) to yield a picolinonitrile cation at m/z 103.
Loss of the nitrile group (•CN) to give a fragment at m/z 122.
Predicted Mass Spectrometry Fragments for this compound
This table outlines plausible fragmentation patterns and the corresponding mass-to-charge (m/z) ratios.
| m/z Value | Proposed Fragment Identity | Neutral Loss |
|---|---|---|
| 148 | [C₈H₈N₂O]⁺˙ | Molecular Ion (M⁺˙) |
| 133 | [M - CH₃]⁺ | Loss of a methyl radical |
| 120 | [M - C₂H₄]⁺˙ | Loss of ethylene |
| 119 | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 103 | [M - OC₂H₅]⁺ | Loss of an ethoxy radical |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides the highly accurate mass of a molecule, enabling the determination of its elemental composition. amazonaws.com Unlike standard mass spectrometry, HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to four or more decimal places. amazonaws.comacs.org This precision is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas.
For this compound (C₈H₈N₂O), the theoretical exact mass of the molecular ion [M+H]⁺ can be calculated with high precision. This experimental value is then compared to the theoretical masses of all possible elemental compositions within a narrow mass tolerance window (typically < 5 ppm), allowing for confident assignment of the molecular formula.
Table 1: Theoretical Exact Mass Calculation for this compound (Note: This table is illustrative and based on standard atomic weights.)
| Atom | Quantity | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 8 | 12.000000 | 96.000000 |
| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |
| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |
| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |
| Molecular Mass | 148.063663 | ||
| [M+H]⁺ | 149.071488 |
An experimental HRMS measurement yielding an m/z value extremely close to 149.071488 would confirm the elemental composition of C₈H₈N₂O for the protonated molecule. acs.org
Tandem Mass Spectrometry (MS/MS) for Structural Confirmation
Tandem Mass Spectrometry (MS/MS) is a technique used to determine the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgencyclopedia.pub This process, often involving collision-induced dissociation (CID), provides a fragmentation fingerprint that is unique to the molecule's structure. nih.gov
In an MS/MS experiment for this compound, the [M+H]⁺ ion (m/z 149.07) would be selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions analyzed in a second mass analyzer. encyclopedia.pub The fragmentation pattern can be predicted based on the known stability of functional groups and fragmentation mechanisms of related structures, such as other substituted pyridines and nitriles. nih.govmdpi.com
Predicted Fragmentation Pathways for [this compound+H]⁺:
Loss of ethylene (C₂H₄): A common fragmentation for ethoxy groups, leading to a protonated 4-hydroxypicolinonitrile (B1322302) ion.
Loss of the ethoxy radical (•OC₂H₅): Resulting in a pyridinium (B92312) ion.
Cleavage of the pyridine ring: Complex fragmentation patterns characteristic of the pyridine core structure.
Table 2: Predicted Major Fragment Ions in the MS/MS Spectrum of [this compound+H]⁺ (Note: This table is predictive and based on general fragmentation rules for similar compounds.)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |
|---|---|---|---|
| 149.07 | 121.04 | C₂H₄ | 4-Hydroxypicolinonitrile |
| 149.07 | 104.05 | C₂H₅O• | Picolinonitrile cation |
| 149.07 | 78.03 | C₃H₃NO | Pyridinium ion |
The observed fragmentation pattern provides definitive structural confirmation, distinguishing this compound from its isomers.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy are techniques that probe the electronic transitions within a molecule. They are particularly useful for characterizing compounds with conjugated π-systems and chromophores, such as the substituted pyridine ring in this compound. nih.govsciforum.net
Analysis of Electronic Transitions and Conjugation
The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands corresponding to π → π* and n → π* electronic transitions within the aromatic pyridine ring and the nitrile group. The position and intensity of these bands are sensitive to the nature of the substituents and the solvent polarity. researchgate.net The electron-donating ethoxy group at the 4-position and the electron-withdrawing nitrile group at the 2-position create a "push-pull" system, which can lead to intramolecular charge transfer (ICT) character in the excited state. rsc.org
Fluorescence spectroscopy measures the emission of light from a molecule as it returns from an excited electronic state to the ground state. Many cyanopyridine derivatives are known to be fluorescent, and their emission properties are also highly dependent on the electronic nature of substituents and the surrounding environment. nih.govclockss.org The difference between the absorption maximum (λ_abs) and the emission maximum (λ_em) is known as the Stokes shift, which can provide insights into the structural and electronic changes that occur in the excited state. nih.gov
Table 3: Representative Photophysical Data for Substituted Cyanopyridines in Different Solvents (Note: This data is from related cyanopyridine compounds to illustrate expected properties, as specific data for this compound is not readily available in the cited literature.)
| Compound Type | Solvent | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Quantum Yield (Φ_f) |
|---|---|---|---|---|---|
| Donor-Acceptor Cyanopyridine nih.gov | Dichloromethane (B109758) | 300 | 413 | - | - |
| Donor-Acceptor Cyanopyridine nih.gov | Acetonitrile | 285 | 366 | - | - |
| Donor-Acceptor Cyanopyridine nih.gov | Methanol | 290 | 380 | - | - |
| Tribranched Cyanopyridine nih.gov | Dichloromethane | 380 | 490 | 5990 | 0.65 |
| Tribranched Cyanopyridine nih.gov | Acetonitrile | 375 | 520 | 7890 | 0.21 |
| Tribranched Cyanopyridine nih.gov | Methanol | 372 | 555 | 9650 | 0.05 |
For this compound, one would expect to observe solvatochromism, where the absorption and emission maxima shift with changes in solvent polarity, indicative of a change in the dipole moment upon electronic excitation.
X-ray Crystallography for Definitive Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid at atomic resolution. researchgate.net By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine precise bond lengths, bond angles, and intermolecular interactions in the solid state.
While a specific crystal structure for this compound is not publicly available, data from related 4-substituted picolinonitrile derivatives can provide valuable insights into the expected solid-state conformation. nih.gov For instance, the planarity of the pyridine ring, the orientation of the ethoxy group, and the intermolecular packing forces, such as hydrogen bonding and π-π stacking, can be inferred.
Table 4: Representative Crystallographic Data for a Substituted Picolinonitrile Derivative (Note: This data is for a related compound, (E)-N'-(1-(4-(phenylthio)pyridin-2-yl)ethylidene)pivalohydrazide, and is used for illustrative purposes. nih.gov)
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 18.2 |
| c (Å) | 11.1 |
| β (°) | 105.5 |
| Z (molecules/unit cell) | 4 |
The crystal structure of this compound would reveal the precise geometry of the molecule, including the torsion angles defining the conformation of the ethoxy group relative to the pyridine ring. It would also elucidate any significant intermolecular interactions, such as C-H···N or C-H···O hydrogen bonds, which govern the crystal packing and influence the material's bulk properties. nih.gov
Advanced Spectroscopic Integration for Comprehensive Characterization
While each spectroscopic technique provides valuable information, a truly comprehensive characterization of this compound is achieved through the integration of multiple methods. The combination of techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Vis spectroscopy allows for a cross-validation of structural features.
Theoretical and Computational Chemistry Approaches for 4 Ethoxypicolinonitrile
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the behavior of its electrons. scielo.org.mx These calculations solve approximations of the Schrödinger equation to determine the electronic structure and predict a wide range of chemical properties. libretexts.org
Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com It is favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized molecules like 4-Ethoxypicolinonitrile. DFT calculations can predict key properties by determining the electron density.
Vibrational frequency calculations are also standard practice. These not only confirm that the optimized structure is a true energy minimum but also allow for the theoretical prediction of the molecule's infrared (IR) spectrum.
Interactive Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound. This table presents hypothetical, yet chemically plausible, geometric parameters for the optimized structure of this compound, as would be obtained from a DFT calculation (e.g., using the B3LYP functional with a 6-311G(d,p) basis set).
| Parameter | Atoms Involved | Value |
| Bond Length | C(2)-C(3) | 1.39 Å |
| Bond Length | C(4)-O | 1.36 Å |
| Bond Length | C≡N | 1.15 Å |
| Bond Angle | C(3)-C(4)-C(5) | 118.5° |
| Bond Angle | C(4)-O-CH₂ | 118.0° |
| Dihedral Angle | C(3)-C(4)-O-CH₂ | 179.5° |
Interactive Table 2: Hypothetical DFT-Calculated Electronic Properties for this compound. This table shows examples of electronic properties that would be derived from DFT calculations.
| Property | Value | Unit |
| Total Energy | -512.987 | Hartrees |
| Dipole Moment | 3.5 | Debye |
| HOMO Energy | -6.8 | eV |
| LUMO Energy | -1.2 | eV |
| HOMO-LUMO Gap | 5.6 | eV |
Ab initio—Latin for "from the beginning"—methods are a class of quantum chemistry calculations that rely on fundamental physical constants and the principles of quantum mechanics without the use of experimental data or empirical parameters. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain properties, albeit at a significantly greater computational expense. uni-muenchen.de
For a molecule like this compound, high-accuracy ab initio calculations could be employed to benchmark the results obtained from more cost-effective DFT methods. uni-muenchen.de They are particularly valuable for obtaining precise values for properties like ionization potential, electron affinity, and reaction barrier heights, which are critical for understanding reaction kinetics. researchgate.netuni-muenchen.de While a full geometry optimization using a high-level Coupled Cluster method like CCSD(T) might be too computationally intensive, a common strategy is to perform a single-point energy calculation with the high-level method on a geometry that was optimized using DFT.
Frontier Molecular Orbital (FMO) theory is a central concept for explaining chemical reactivity and selectivity. pressbooks.pubuci.edu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. pressbooks.publammps.org The energy and spatial distribution of these orbitals provide crucial insights into the molecule's behavior in chemical reactions.
For this compound, the HOMO would indicate the regions most susceptible to electrophilic attack, as this is where the most loosely held electrons reside. Conversely, the LUMO would highlight the regions most susceptible to nucleophilic attack, as this is the lowest energy location for accepting electrons. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. scielo.org.mx FMO analysis can predict the most likely sites for reactions such as electrophilic aromatic substitution on the pyridine (B92270) ring or nucleophilic addition to the nitrile group.
Interactive Table 3: Illustrative Frontier Molecular Orbital (FMO) Characteristics for this compound. This table outlines the expected characteristics and primary atomic contributions to the frontier orbitals of this compound.
| Orbital | Energy (eV) | Primary Atomic Contributions | Implied Reactivity |
| LUMO | -1.2 | C and N atoms of the nitrile group (C≡N), C2 and C6 of the pyridine ring | Site for nucleophilic attack |
| HOMO | -6.8 | Oxygen of the ethoxy group, N atom of the pyridine ring, π-system of the ring | Site for electrophilic attack and electron donation |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. rsc.org MD simulations solve Newton's equations of motion for a system of interacting particles, providing a detailed view of the molecule's dynamic behavior, conformational flexibility, and interactions with its environment (e.g., a solvent). plos.org
For this compound, an MD simulation would reveal the conformational landscape of the ethoxy group, such as the rotational dynamics around the C(4)-O and O-CH₂ bonds. This is crucial for understanding how the molecule's shape fluctuates under different conditions. Furthermore, by simulating this compound in a solvent like water or an organic solvent, one can study the specific intermolecular interactions, such as hydrogen bonding and van der Waals forces, that govern its solvation and miscibility. nih.gov These simulations can provide insights into properties like the radial distribution function, which describes the probability of finding solvent molecules at a certain distance from the solute.
Reaction Mechanism Elucidation through Computational Pathway Analysis
Computational chemistry is a powerful tool for mapping out the potential pathways of a chemical reaction, helping to elucidate its mechanism. libretexts.org By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for the reaction can be constructed. nih.gov
For this compound, computational pathway analysis could be used to investigate various potential reactions. For instance, the mechanism of its synthesis, or its hydrolysis under acidic or basic conditions, could be explored. The process involves locating the transition state structure for each elementary step of the proposed mechanism. The energy of this transition state determines the activation energy barrier for that step. wikipedia.org By comparing the activation energies of different possible pathways, the most favorable reaction mechanism can be identified. wiley.com This approach provides a molecular-level understanding of why a reaction proceeds in a certain way and what factors control its rate.
Quantitative Structure-Activity/Reactivity Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical methods that correlate the chemical structure of a series of compounds with their biological activity or physical properties, respectively. These models are built by first calculating a set of molecular descriptors (numerical representations of chemical information) for each compound in a dataset. Then, a mathematical model is developed to relate these descriptors to the observed activity or property.
While a QSAR/QSPR study cannot be performed on this compound alone, it could be included as part of a larger dataset of related picolinonitrile derivatives to build a predictive model. The goal would be to understand how variations in the substituent at the 4-position (like the ethoxy group) and other positions on the pyridine ring influence a specific property, such as inhibitory activity against a particular enzyme or a physical property like boiling point. Descriptors for the model could include electronic properties (from DFT), steric parameters, and topological indices. A validated QSAR/QSPR model could then be used to predict the activity or properties of new, unsynthesized derivatives, guiding the design of compounds with desired characteristics.
Cheminformatics and Machine Learning Applications in Picolinonitrile Research
The fields of cheminformatics and machine learning have become indispensable tools in modern drug discovery and development. These computational approaches offer the potential to accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities, thereby reducing the time and cost associated with traditional experimental methods. In the context of picolinonitrile research, these techniques are being applied to explore the vast chemical space around this scaffold, predict the activity of new derivatives, and understand the structural features that govern their biological effects.
Cheminformatics encompasses the use of computational and informational techniques to a wide range of problems in the field of chemistry. For picolinonitrile derivatives, this includes the creation and management of chemical databases, the calculation of molecular descriptors, and the use of virtual screening to identify promising compounds. u-strasbg.frchemrxiv.org Machine learning, a subset of artificial intelligence, involves the development of algorithms that can learn from data and make predictions. dntb.gov.ua In picolinonitrile research, machine learning models are being developed to predict the bioactivity of compounds, classify them based on their mechanism of action, and even generate novel molecular structures with desired properties. nih.govnih.gov
A significant area of application for these computational methods is in the discovery of kinase inhibitors, a class of drugs that often feature nitrogen-containing heterocyclic scaffolds like picolinonitrile. nih.govnih.gov For instance, machine learning models have been successfully developed to predict the binding modes of kinase inhibitors, which is crucial for understanding their mechanism of action and for designing more selective drugs. nih.govresearchgate.net These models are trained on large datasets of known kinase inhibitors and their crystallographically determined binding modes, and can then be used to predict the binding mode of new compounds, including novel picolinonitrile derivatives.
Virtual screening is another powerful cheminformatics technique that has been used to identify novel picolinonitrile-based inhibitors. In one study, virtual screening of a compound library led to the identification of a lead compound with modest inhibitory activity against Checkpoint Kinase 1 (CHK1). sci-hub.se Subsequent optimization of this lead, guided by computational modeling, resulted in the discovery of potent and selective CHK1 inhibitors containing the 5-(pyrimidin-2-ylamino)picolinonitrile scaffold. sci-hub.se
The following table illustrates the types of molecular descriptors that would be relevant in a QSAR study of picolinonitrile derivatives:
| Descriptor Class | Example Descriptors | Relevance |
| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describes the electronic distribution and reactivity of the molecule. |
| Steric | Molecular Weight, Molar Volume, Surface Area, Ovality | Relates to the size and shape of the molecule, which can influence binding to a target. |
| Hydrophobic | LogP, Water Solubility | Indicates the lipophilicity of the molecule, affecting its membrane permeability and distribution. |
| Topological | Connectivity Indices, Kappa Shape Indices, Balaban Index | Encodes information about the branching and connectivity of the molecule. |
A hypothetical QSAR model for a series of picolinonitrile derivatives might take the following form:
pIC50 = c0 + c1LogP + c2Dipole + c3*SurfaceArea
Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and c0, c1, c2, and c3 are coefficients determined by the regression analysis. Such a model, once validated, could be used to predict the activity of unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and testing.
Machine learning algorithms can also be used to build more complex and predictive QSAR models. frontiersin.org Algorithms such as Random Forest, Support Vector Machines, and Neural Networks can handle large and complex datasets and often outperform traditional linear regression methods. frontiersin.org
The table below provides a conceptual comparison of different machine learning models that could be applied in picolinonitrile research:
| Model | Description | Potential Application |
| Random Forest | An ensemble learning method that constructs multiple decision trees and outputs the mode of the classes (classification) or mean prediction (regression) of the individual trees. | Predicting the inhibitory activity of picolinonitrile derivatives against a specific kinase. |
| Support Vector Machine (SVM) | A supervised learning model that uses a hyperplane to separate data into different classes. | Classifying picolinonitrile compounds as active or inactive based on their structural features. |
| Neural Network | A series of algorithms that endeavors to recognize underlying relationships in a set of data through a process that mimics the way the human brain operates. | Generating novel picolinonitrile structures with desired properties (generative models). |
The integration of cheminformatics and machine learning into picolinonitrile research holds immense promise for the future. As these computational tools become more sophisticated and the amount of available chemical and biological data grows, they will undoubtedly play an increasingly important role in the discovery and design of new picolinonitrile-based therapeutics.
Applications of 4 Ethoxypicolinonitrile in Non Clinical Academic Research
Ligand Design in Organometallic and Coordination Chemistry
The potential of a molecule to act as a ligand is fundamental to organometallic and coordination chemistry. eolss.netnih.govlibretexts.org Ligands, which are molecules or ions that bond to a central metal atom, are crucial for tuning the properties and reactivity of the resulting metal complexes. sysrevpharm.org The synthesis of such complexes typically involves reacting a ligand with a metal salt in a suitable solvent. nih.govarabjchem.org However, no published studies were found that describe the use of 4-Ethoxypicolinonitrile as a ligand in the synthesis of organometallic or coordination compounds.
Development of Catalytic Systems for Organic Transformations
Catalytic systems are vital for a vast array of organic transformations, enabling the efficient and selective synthesis of valuable chemical products. nih.govethz.ch The design of these systems often involves modifying ligands to control the activity and selectivity of the metal catalyst. ethz.ch Research in this area includes the development of catalysts for reactions like the reduction of nitrophenols or polymerization. mdpi.comnih.gov There is no evidence in the current scientific literature of this compound being used or studied for the development of catalytic systems for any organic transformations.
Role in Asymmetric Catalysis and Enantioselective Synthesis
Asymmetric catalysis, the synthesis of chiral molecules where one enantiomer is favored over the other, is a critical field, particularly in pharmaceutical and fine chemical synthesis. This highly specialized area relies on the use of chiral ligands to induce stereoselectivity. While numerous classes of ligands have been developed for this purpose, there are no reports of this compound being employed or investigated for its potential role in asymmetric catalysis or enantioselective synthesis.
Coordination Compounds and their Structural Studies
The synthesis and structural characterization of coordination compounds are foundational activities in inorganic and organometallic chemistry. nih.govarabjchem.org Techniques such as X-ray crystallography and various spectroscopic methods are used to determine the precise three-dimensional arrangement of atoms and understand the nature of the metal-ligand bonding. A search of the scientific literature and structural databases did not yield any results for coordination compounds containing the this compound ligand, and therefore, no structural studies are available.
Functional Materials Science Applications
Materials science focuses on designing and creating materials with specific functional properties for a wide range of applications, from electronics to energy. societyforscience.orggatech.edullnl.gov This often involves integrating novel organic molecules into larger structures to impart desired characteristics. cas.org
Incorporation into Polymer Architectures and Composites
The incorporation of functional small molecules into polymer chains or composite materials is a common strategy to create advanced materials with tailored properties. There is no research available that describes the incorporation of this compound into any polymer architectures or composite materials.
Photoactive and Optoelectronic Materials Research
The development of new photoactive and optoelectronic materials is a key area of materials science, driving innovations in solar cells, LEDs, and sensors. This research involves designing molecules that can interact with light to produce an electrical or optical response. No studies have been published on the photoactive or optoelectronic properties of this compound or its derivatives.
No Publicly Available Research Found for this compound in Specified Fields
Despite a comprehensive search of academic and scientific literature, no research findings or applications of the chemical compound this compound could be identified within the requested fields of supramolecular assembly, metal-organic frameworks, non-biological agrochemical research, environmental chemistry, or sustainable technology development.
Extensive and targeted searches were conducted to locate any published studies, articles, or data related to the use or investigation of this compound in the specified areas of non-clinical academic research. These inquiries yielded no results, indicating a lack of publicly accessible research on this particular compound within these scientific contexts.
Therefore, it is not possible to generate a scientifically accurate article with detailed research findings and data tables as requested in the provided outline. The absence of source material prevents the creation of content that would meet the required standards of being professional, authoritative, and based on diverse sources.
It is important to note that this does not definitively mean that no research has ever been conducted on this compound for these purposes; however, it does signify that no such research is available in the public domain through standard scientific search methodologies. The information may be proprietary, unpublished, or indexed under a different nomenclature not readily associated with "this compound."
Without any verifiable data or research to draw upon, any attempt to create the requested article would be speculative and would not adhere to the core instruction of providing scientifically accurate and informative content.
Table of Mentioned Compounds
Future Research Directions and Emerging Paradigms for 4 Ethoxypicolinonitrile
Exploration of Unconventional Reactivity and Catalyst Development
Future investigations into 4-Ethoxypicolinonitrile will likely focus on discovering novel transformations that go beyond traditional functional group manipulations. This involves exploring the compound's latent reactivity under unconventional conditions or with innovative catalytic systems. Research into the reactivity of related heterocyclic nitriles has revealed unexpected reaction pathways, such as those involving ethynylbenziodoxolone (EBX) reagents and thiols, which lead to the stereoselective formation of complex sulfur-containing alkenes without the need for traditional transition metal catalysts. nih.gov Applying such methodologies to this compound could yield novel derivatives with unique properties.
The development of bespoke catalysts is a parallel and crucial avenue. While palladium and copper complexes are standard, future efforts will likely target more earth-abundant and non-toxic metals like titanium. rsc.org Titanium catalysis, though often challenged by the metal's oxophilicity, offers complementary reaction mechanisms to late transition metals, particularly in hydrofunctionalization reactions. rsc.org Furthermore, the design of N-heterocyclic carbene (NHC) metal complexes, which have shown remarkable activity for a wide range of transformations, represents a promising direction. beilstein-journals.org Developing specific NHC-Cu(I) or even more novel thiazole-based Pd(II) complexes could enable highly selective and efficient C-H functionalization or cross-coupling reactions at positions previously difficult to access on the picolinonitrile scaffold. beilstein-journals.orgsnnu.edu.cnsemanticscholar.org
Table 1: Comparison of Catalyst Types for Potential Picolinonitrile Functionalization
| Catalyst Type | Potential Advantages for this compound | Representative Reactions on Related Systems |
|---|---|---|
| Palladium/Nickel | High efficiency in cross-coupling, well-established. | Tsuji-Trost type cross-coupling. snnu.edu.cn |
| Copper-NHC | Good for hydrosilylation, click chemistry, cost-effective. | Hydrosilylation of ketones, azide-alkyne cycloadditions. beilstein-journals.org |
| Titanium-based | Earth-abundant, low toxicity, unique redox and hydroamination pathways. | Hydroamination, hydroaminoalkylation. rsc.org |
| Supported Ionic Liquid Phase (SILP) | Catalyst stability, reusability, ideal for flow systems. | Hydrogenation, carbonylation. mdpi.com |
Integration with Flow Chemistry and Automated Synthesis Platforms
The synthesis and derivatization of this compound are primed for significant enhancement through the adoption of continuous flow chemistry and automated synthesis. nih.gov Flow chemistry offers substantial advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the ability to scale up production by extending run time rather than increasing reactor volume. nih.govstolichem.com For reactions involving this compound, this could lead to higher yields, better purity, and access to reaction conditions unattainable in batch, such as very high temperatures and pressures under precise control. uniqsis.commdpi.com
Automated synthesis platforms, akin to 3D printers for molecules, represent a revolutionary step. nih.gov These systems combine flow chemistry with robotic handling and real-time analysis to allow for the rapid synthesis and screening of large libraries of compounds. santiago-lab.com Integrating this compound as a building block into such a platform would enable the high-throughput generation of novel derivatives for applications in medicinal chemistry or materials science, shifting the bottleneck from synthesis to imagination. nih.gov
Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Higher risk with exothermic reactions or hazardous intermediates. | Minimized reactor volume enhances safety. europa.eu |
| Heat Transfer | Limited by surface-area-to-volume ratio. | Excellent heat transfer allows for higher temperatures and better control. stolichem.com |
| Mixing | Can be inefficient, leading to side products. | Rapid and efficient mixing improves reaction selectivity. nih.gov |
| Scalability | Requires larger reactors, "scaling-up". | Achieved by longer run times, "scaling-out". stolichem.com |
| Process Control | Manual or semi-automated. | Fully automated with precise control over parameters. europa.eu |
Advancements in Spectroscopic and Computational Characterization Techniques
While standard spectroscopic methods like NMR and IR are fundamental, future research will leverage more advanced techniques to gain deeper insights into the structural and electronic properties of this compound and its derivatives. Two-dimensional NMR experiments, for example, will be crucial for unambiguously assigning the structure of complex derivatives. Advanced mass spectrometry techniques (LC-MSn) can help elucidate reaction mechanisms by identifying transient intermediates. nih.gov Furthermore, specialized techniques like those used to characterize fluorescent probes could be applied to new derivatives, enabling the study of their photophysical properties. rsc.org
Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly predictive role. DFT calculations are already used to corroborate experimental data and understand reaction mechanisms. nih.govrsc.org In the future, they will be employed proactively to design novel catalysts, predict the reactivity of this compound at various sites, and forecast the electronic and optical properties of yet-to-be-synthesized materials. This synergy between advanced spectroscopy and high-level computation will accelerate the discovery and development of new functional molecules based on this scaffold. semanticscholar.orgrsc.org
Table 3: Spectroscopic and Computational Data for Picolinonitrile-Related Structures
| Technique | Compound Type | Observed Data / Calculated Parameter | Significance |
|---|---|---|---|
| ¹H NMR | 4-amino-picolinic acid derivative | δ 13.86 (s, 1H), 8.40 (s, 1H) | Confirms acidic proton and specific ring protons. mdpi.com |
| ¹³C NMR | 4-chloro-α-PVP | Carbonyl resonance at 196.3 ppm. nih.gov | Identifies key functional groups like carbonyls. |
| IR Spectroscopy | 4-chloro-α-PVP | C=O absorption at 1688 cm⁻¹. nih.gov | Vibrational modes confirm functional group presence. |
| Mass Spec (HRMS) | Picolinic acid derivative | [M – H]⁻, calcd. 320.9946; found, 320.9945 | Provides exact mass for molecular formula confirmation. mdpi.com |
| DFT Calculation | Ba₂RE₂Ge₄O₁₃ | Thermodynamic stability of crystal modification. rsc.org | Predicts stable structures and properties. |
Bio-inspired and Biomimetic Approaches to Picolinonitrile Chemistry
Nature provides a vast blueprint for the design of functional molecules and materials. Bio-inspired and biomimetic strategies represent a paradigm shift, moving from purely synthetic targets to systems that emulate biological structure and function. nih.govceebios.com For this compound, this could manifest in several ways. Bio-inspired catalysis, for instance, seeks to mimic the efficiency and selectivity of enzymes, which often use earth-abundant metals and operate under mild conditions. nih.gov Designing catalysts for picolinonitrile synthesis that are inspired by enzymatic active sites could lead to greener and more efficient processes.
In a biomimetic approach, this compound could serve as a key building block for creating materials that mimic biological functions. rsc.org For example, by incorporating it into polymers or self-assembling systems, it might be possible to create surfaces with specific recognition properties or controlled wettability, inspired by natural surfaces like the lotus (B1177795) leaf. mdpi.com Another avenue is the development of peptide-mimetics, where the picolinonitrile core could act as a rigid scaffold to mimic the secondary structure of peptides, potentially leading to new classes of bioactive compounds. nih.gov
Development of Novel Materials with Tailored Functionalities
The inherent properties of the this compound scaffold—a polar nitrile group, a coordinating pyridine (B92270) ring, and an ether linkage—make it an attractive precursor for a new generation of functional materials. Future research will likely focus on polymerizing or incorporating this molecule into larger supramolecular structures to create materials with tailored optical, electronic, or mechanical properties.
For instance, the pyridine-nitrile moiety is an excellent ligand for metal ions. This suggests the potential for developing novel metal-organic frameworks (MOFs) or coordination polymers. Such materials could be designed for applications in gas storage, separation, or heterogeneous catalysis. The electronic nature of the pyridine ring also points toward applications in organic electronics, where derivatives of this compound could be investigated as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The synthesis of diarylthiophene derivatives from related nitrile precursors has already shown promise in creating compounds with antiproliferative activity, highlighting a pathway toward functional organic molecules. researchgate.net
Interdisciplinary Research with Other Scientific Domains (e.g., Physics, Engineering)
The most profound breakthroughs often occur at the interface of different scientific disciplines. nih.gov The future of this compound research will be significantly enriched by collaborations with physicists, engineers, and materials scientists. Such interdisciplinary efforts are essential for translating fundamental chemical discoveries into real-world applications. ed.ac.ukmdpi.com
Collaborations with physicists could explore the fundamental photophysical properties of new materials derived from this compound, using advanced laser spectroscopy to understand energy transfer processes or charge transport. This is crucial for designing more efficient materials for solar cells or lighting. Partnering with engineers will be vital for fabricating and testing devices that incorporate these new materials. For example, chemical engineers could help optimize flow reactor designs for large-scale synthesis, while electrical engineers could integrate novel picolinonitrile-based compounds into electronic sensors or circuits. Establishing a shared mission and fostering constructive dialogue between these fields will be key to navigating the complexities of interdisciplinary work and achieving impactful outcomes. nih.govumich.edu
Q & A
Q. What computational modeling methods are best suited to predict the electronic properties of this compound, and how do these correlate with experimental spectroscopic data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts and IR frequencies.
- Correlation Analysis : Use linear regression to compare computed vs. experimental data. Discrepancies >5% may indicate solvation effects or conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
